N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine
Description
N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a morpholine ring, a methoxyphenyl group, and a methylpropyl chain
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-16(12-17-4-6-18(25-3)7-5-17)14-23(2)19-13-20(22-15-21-19)24-8-10-26-11-9-24/h4-7,13,15-16H,8-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSFVZZZZMCPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CN(C)C2=NC=NC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Morpholine: The pyrimidine core is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to introduce the morpholine ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated methoxybenzene reacts with the pyrimidine core.
Addition of the Methylpropyl Chain: The final step involves the alkylation of the compound with a methylpropyl halide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used as a probe to study cellular pathways and mechanisms.
Chemical Biology: Employed in the design of chemical tools for investigating biological systems.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-2-amine
- N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-5-amine
Uniqueness
N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
